molecular formula C17H20N4O3S3 B2921974 4-(PIPERIDINE-1-SULFONYL)-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE CAS No. 637326-22-8

4-(PIPERIDINE-1-SULFONYL)-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2921974
CAS No.: 637326-22-8
M. Wt: 424.55
InChI Key: SKAKILNYZALSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidine-1-sulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a propenylsulfanyl group at the 5-position and a benzamide moiety linked via a piperidine sulfonyl group. This compound combines multiple pharmacophoric elements:

  • 1,3,4-Thiadiazole: A sulfur-containing heterocycle known for its metabolic stability and bioactivity in medicinal chemistry .
  • Propenylsulfanyl group: A reactive substituent that may enhance interactions with biological targets through hydrophobic or covalent bonding .
  • Piperidine sulfonyl benzamide: The sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrases), while the piperidine ring contributes to solubility and bioavailability .

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S3/c1-2-12-25-17-20-19-16(26-17)18-15(22)13-6-8-14(9-7-13)27(23,24)21-10-4-3-5-11-21/h2,6-9H,1,3-5,10-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAKILNYZALSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Piperidine Sulfonyl Group: This step involves the reaction of piperidine with sulfonyl chloride to form the piperidine sulfonyl intermediate.

    Coupling Reactions: The final step involves coupling the thiadiazole intermediate with the piperidine sulfonyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(PIPERIDINE-1-SULFONYL)-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The piperidine sulfonyl group and the thiadiazole ring are likely involved in interactions with the target molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

(1) Heterocyclic Core Influence on Bioactivity

  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :
    • The thiadiazole core in the target compound and analogs (e.g., ) enhances metabolic stability compared to oxadiazoles due to sulfur’s lower electronegativity. However, oxadiazole derivatives () exhibit stronger antibacterial activity, likely due to improved membrane permeability .
    • Thiadiazole derivatives with 3,4,5-trimethoxyphenyl substituents () show anticancer activity via tubulin inhibition, suggesting the target compound’s propenylsulfanyl group may similarly modulate cytotoxicity .

(2) Substituent Effects

  • Sulfonyl Groups :
    • The piperidine sulfonyl group in the target compound and analogs improves solubility and target binding compared to simpler sulfonamides (e.g., ) .
  • Thioether vs. This reactivity may enhance covalent binding to enzymes or DNA .

Biological Activity

The compound 4-(Piperidine-1-sulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a thiadiazole moiety, and a benzamide structure. These components contribute to its diverse biological activities:

  • Piperidine : Known for its role in various pharmacological agents, it is associated with anesthetic and antidiabetic properties.
  • Thiadiazole : This moiety is recognized for its broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold demonstrate activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The incorporation of piperidine enhances this activity due to its ability to interact with bacterial enzymes.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been linked to cytotoxic effects against cancer cell lines. A study highlighted that modifications in the thiadiazole ring can lead to increased potency against tumor cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. For example:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. The synthesized derivatives have demonstrated strong inhibitory effects with IC50 values indicating significant potency .
  • Urease : Compounds containing the piperidine and thiadiazole moieties have been evaluated for urease inhibition, which is relevant in treating urease-associated infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiadiazole derivatives are well-documented. The presence of the sulfonamide group in the compound may contribute to its ability to modulate inflammatory pathways . Additionally, analgesic effects have been noted in related compounds, suggesting potential use in pain management therapies.

Synthesis and Evaluation

A series of studies have synthesized various derivatives based on the core structure of this compound. These studies typically involve:

  • Synthesis : Utilizing methods such as refluxing with KOH and carbon disulfide to form thiadiazole derivatives.
  • Biological Screening : Evaluating antimicrobial activity against specific bacterial strains using standard agar diffusion methods.
  • Enzyme Inhibition Assays : Conducting kinetic studies to determine IC50 values for AChE and urease inhibitors.

Table of Biological Activities

Activity TypeBiological EffectReference
AntimicrobialActive against Salmonella
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionStrong AChE inhibitor
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 4-(piperidine-1-sulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how should key spectral data be interpreted?

Answer:

  • Techniques : Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., 1H^1H, 13C^{13}C), Infrared (IR) spectroscopy for functional group identification (e.g., sulfonyl, thiadiazole), and Mass Spectrometry (MS) for molecular weight confirmation.
  • Interpretation : Compare observed peaks with reference data for analogous compounds. For example, sulfonyl groups typically show IR stretches near 1350–1300 cm1^{-1} (asymmetric) and 1160–1120 cm1^{-1} (symmetric) . NMR signals for the piperidine ring protons appear between δ 1.5–3.0 ppm, while the thiadiazole protons resonate near δ 8.0–9.0 ppm.

Advanced: How can researchers optimize the synthesis of this compound to address low yields reported in initial methodologies?

Answer:

  • Stepwise Purification : Implement column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, as highlighted in modified synthesis protocols for structurally similar benzamide derivatives .
  • Catalytic Enhancements : Use palladium-based catalysts for thioether bond formation (prop-2-en-1-ylsulfanyl moiety) to improve regioselectivity.
  • Reaction Monitoring : Employ HPLC-MS to track intermediate stability and optimize reaction times.

Basic: What theoretical frameworks guide the study of this compound’s structure-activity relationships (SAR)?

Answer:

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with observed antibacterial or enzyme inhibitory activity .

Advanced: What experimental designs resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

  • Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For instance, discrepancies in antibacterial activity may arise from differences in bacterial strain selection or culture media .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess the significance of observed differences.

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

  • Conditions : Test degradation in acidic/basic buffers (pH 3–10), UV light exposure, and thermal stress (40–60°C).
  • Analytical Tools : Use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor degradation products. Refer to pharmacopeial protocols for sulfonamide stability testing .

Advanced: What computational tools are suitable for predicting the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase, common sulfonamide target).
  • MD Simulations : GROMACS for assessing dynamic interactions over time, focusing on the sulfonyl-thiadiazole pharmacophore .

Basic: What are the critical steps in validating the purity of synthesized batches?

Answer:

  • Chromatographic Purity : Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers investigate the compound’s mechanism of action when existing data conflict with proposed hypotheses?

Answer:

  • Knockout Studies : Use CRISPR-Cas9 to silence putative target genes in model organisms.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to rule out off-target effects .

Table 1: Comparison of Synthesis Methods

ParameterInitial Method Optimized Protocol
Yield32–38%55–62%
PurificationRecrystallizationGradient Column Chromatography
Key CatalystNonePd(OAc)2_2
Reaction Time24 h12 h

Basic: What safety protocols are essential when handling the prop-2-en-1-ylsulfanyl moiety during synthesis?

Answer:

  • Ventilation : Use fume hoods due to potential sulfur-containing volatile byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

Advanced: How can AI-driven tools enhance the exploration of this compound’s applications in drug discovery?

Answer:

  • Generative Models : Predict novel derivatives with optimized properties using platforms like ChemBERTa.
  • Automated High-Throughput Screening (HTS) : Integrate robotic systems for rapid in vitro testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.